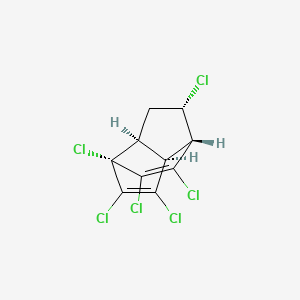

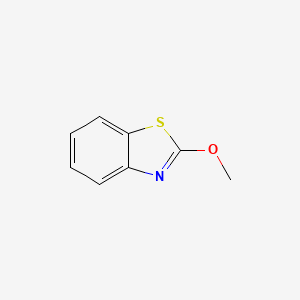

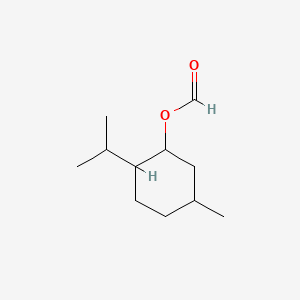

![molecular formula C8H8N2O4 B1594646 4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid CAS No. 306935-78-4](/img/structure/B1594646.png)

4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid

説明

“4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid” is a chemical compound with the CAS Number 306935-78-4 and a linear formula of C8 H8 N2 O4 . Its IUPAC name is (2E)-4-[(5-methyl-3-isoxazolyl)amino]-4-oxo-2-butenoic acid .

Synthesis Analysis

The key intermediate 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . Schiff bases obtained via the reaction of 1 with different aldehydes were condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives .Molecular Structure Analysis

The molecular weight of this compound is 196.16 . The InChI code for this compound is 1S/C8H8N2O4/c1-5-4-6(10-14-5)9-7(11)2-3-8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)/b3-2+ .Chemical Reactions Analysis

The chemical properties of 3-amino-5-methylisoxazole in the reactions involving pyruvic acid derivatives are reported . The multicomponent condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid was not effective while the treatment of the starting amine with pyruvic acid derivatives led to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .科学的研究の応用

Molecular Structure and Interaction

The compound features in research for its planar molecular structure and potential for forming intramolecular hydrogen bonds, which could be significant in designing molecules with specific biological activities. One study highlighted the hydrogen bonding and molecular arrangement of a similar compound, emphasizing its planar structure and potential for forming ribbon-like arrangements in the crystalline state, which might be of interest in material science or molecular engineering (Lo & Ng, 2009).

Chemical Synthesis and Reactivity

Research has explored the reactivity of isoxazole-3-carboxamide and oxazole-4-carboxamide moieties for C-H bond activation, highlighting their utility in synthesizing γ-substituted non-natural amino acids. This demonstrates the compound's role in facilitating selective and efficient arylation and alkylation reactions, potentially leading to the development of novel pharmaceuticals or materials (Pasunooti et al., 2015).

Neuroprotection and Pharmacology

A significant application is in the development of excitatory amino acid (EAA) receptor antagonists, with research indicating the synthesis of novel EAA receptor antagonists based on the isoxazole amino acid framework. These compounds show promise in neuroprotection and as potential treatments for neurodegenerative diseases or conditions related to excitatory neurotransmission dysfunction (Krogsgaard‐Larsen et al., 1991).

Biochemical Research and Drug Development

Another study outlines the synthesis of analogues of GABA, aiming to explore potential inhibitors for the enzyme GABA-transaminase. Such research underscores the compound's relevance in developing novel therapeutic agents targeting GABAergic neurotransmission, a critical pathway in various neurological conditions (Allan et al., 1980).

Food Science and Toxicology

Investigations into methylglyoxal (MG) formation, a highly reactive alpha-oxoaldehyde to which the compound is structurally related, highlight its role in studying MG's effects on food quality, human health, and disease processes. This includes understanding the formation of advanced glycation end-products (AGEs) and their implications for diabetes and neurodegenerative diseases (Nemet et al., 2006).

特性

IUPAC Name |

(E)-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5-4-6(10-14-5)9-7(11)2-3-8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXUOFGJMIEOBX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。